

salacinol and kotalanol isolation procedure

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Salacinol

CAS No.: 200399-47-9

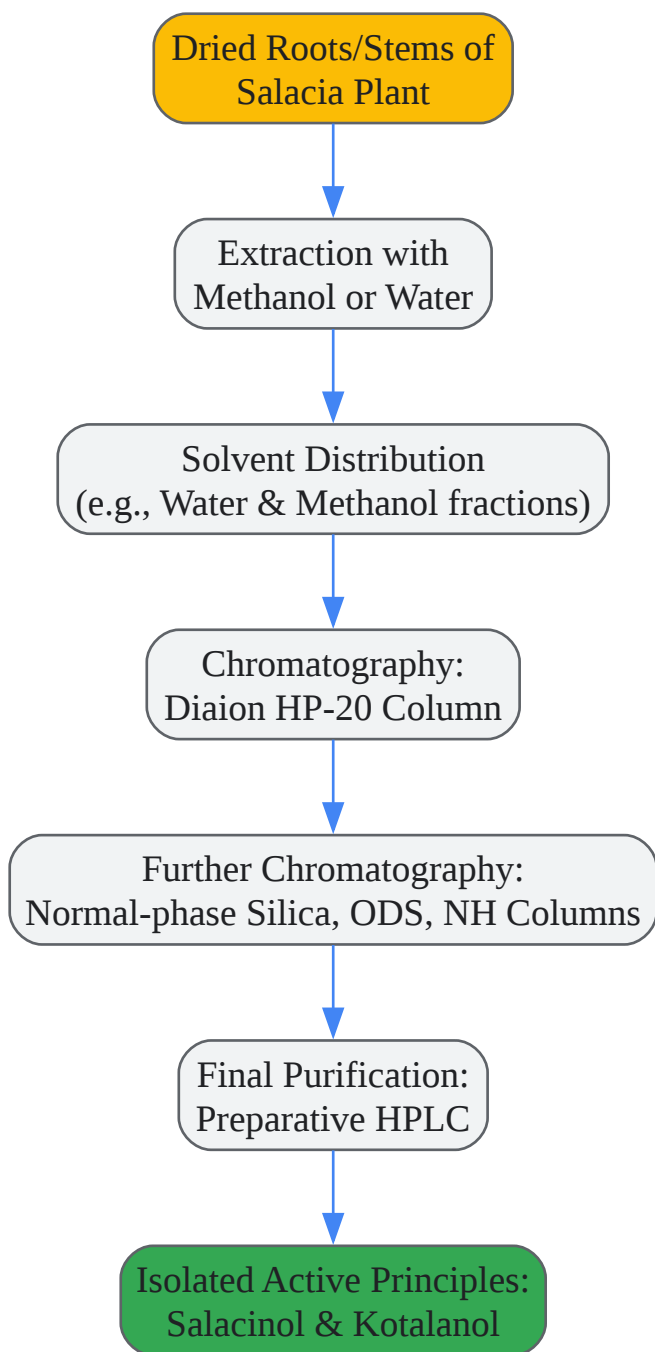
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Isolation and Structural Overview

Salacinol and kotalanol are potent natural α -glucosidase inhibitors isolated from plants of the genus *Salacia* (e.g., *S. reticulata*, *S. oblonga*, *S. chinensis*) [1] [2]. The isolation follows a **bioassay-guided fractionation** process, using the inhibition of α -glucosidase enzymes (like maltase and sucrase) to track the active components [3] [2] [4].

The general workflow for isolating these compounds from plant material is summarized below:



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These compounds belong to a unique class of **thiosugar sulfonium sulfates**, characterized by a central sulfonium cation linked to a thiosugar and a polyol chain terminated with a sulfate anion, forming an inner salt structure [3] [4] [5].

- **Salacinol**: The inner salt is comprised of a **1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation** and a **1'-deoxy-D-erythrosyl-3'-sulfate anion** [3].

- **Kotalanol**: It features a similar sulfonium cation but has a longer, **1-deoxyheptosyl-3-sulfate anion** polyol side chain [4] [5].

Biological Activity and Quantitative Data

Both compounds are prized for their potent inhibitory activity against intestinal α -glucosidases, which is the basis for their antidiabetic effects [1] [2]. The following table summarizes their key biological activities.

Compound	Reported α -Glucosidase Inhibitory Activity	Other Reported Activities
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| **Salacinol** | **Maltase**: $K_i = 0.31 \mu\text{g/mL}$ [1] **Sucrase**: $K_i = 0.32 \mu\text{g/mL}$ [1] **Isomaltase**: $K_i = 0.47 \mu\text{g/mL}$ [1] | Inhibits fat-metabolizing enzymes: **Pancreatic Lipase (PL)** $IC_{50} = 12.6 \text{ mg/L}$ and **Lipoprotein Lipase (LPL)** $IC_{50} = 13.6 \text{ mg/L}$ [6]. | | **Kotalanol** | **Sucrase**: More potent than **salacinol** and acarbose [4] [5]. | Information not specifically available in search results. |

Key Experimental Methodologies

For researchers aiming to work with these compounds, here are the core methodologies referenced in the literature.

- **Bioassay-Guided Separation**: The entire isolation process is monitored using in vitro assays against α -glucosidases (maltase, sucrase) from sources like rat small intestinal brush border membrane vesicles [2].
- **Structural Elucidation**:
 - **NMR Spectroscopy**: Extensive ^1H and ^{13}C NMR analysis is used for structural characterization [1] [3].
 - **X-ray Crystallography**: The absolute stereostructure of **salacinol** was confirmed by single-crystal X-ray diffraction analysis [3].
 - **Chemical Degradation and Synthesis**: Alkaline degradation of **salacinol** yielded 1-deoxy-4-thio-D-arabinofuranose, which was compared with a synthetically derived authentic sample to confirm the thiosugar component [3].
- **Subsequent Discoveries**: Later research identified "neo-series" compounds, which are desulfated analogs of the original sulfonium salts (e.g., neokotalanol). Some of these analogs showed even higher inhibitory activity than their parent sulfates [1] [2].

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To cite this document: Smolecule. [salacinol and kotalanol isolation procedure]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542324#salacinol-and-kotalanol-isolation-procedure>]

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